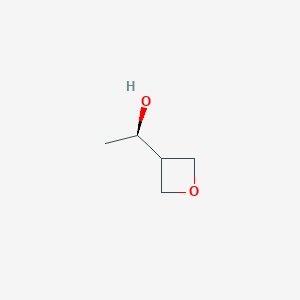

(1R)-1-(Oxetan-3-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-1-(Oxetan-3-yl)ethanol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 102.068079557 g/mol and the complexity rating of the compound is 59.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(1R)-1-(Oxetan-3-yl)ethanol is an organic compound featuring a four-membered oxetane ring attached to an ethanol moiety. Its unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The oxetane ring in this compound is characterized by significant ring strain, which enhances its reactivity. This property allows the compound to engage in various chemical reactions, including:

- Ring-opening reactions : These reactions can lead to the formation of reactive intermediates that may interact with biological targets.

- Binding interactions : The compound may bind to biomolecules, influencing enzyme activity and gene expression.

Research indicates that oxetanes can modulate biochemical pathways by acting as enzyme inhibitors or activators, potentially altering cellular functions and signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular weight and structural characteristics. Key pharmacokinetic parameters include:

- Absorption : The compound's solubility and stability under physiological conditions affect its bioavailability.

- Distribution : Its lipophilicity may facilitate penetration through biological membranes.

- Metabolism : The compound may undergo metabolic transformations that influence its biological activity and toxicity.

- Excretion : Understanding the excretion pathways is crucial for assessing the compound's safety profile.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound across various fields:

1. Antimicrobial Activity

Research has shown that oxetane derivatives exhibit antimicrobial properties. For instance, studies on related compounds indicate minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting that this compound could possess similar effects .

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| 2-(Oxetan-3-yl)ethanol | E. coli ATCC 25922 | 0.12 |

| P. aeruginosa | 0.25 |

2. Neuroprotective Effects

The neuroprotective potential of oxetane compounds has been investigated, particularly in models of neurodegeneration. Preliminary data suggest that these compounds may inhibit pathways associated with neuronal apoptosis, thus offering a protective effect against neurotoxic agents .

3. Cancer Therapy

Studies have indicated that oxetane derivatives can inhibit tumor-induced angiogenesis, a critical process in cancer progression. The ability to modulate angiogenic factors positions this compound as a candidate for further investigation in cancer therapy .

Case Studies

Several case studies illustrate the biological activity of related oxetane compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxetane derivatives against clinical isolates of bacteria. The results demonstrated significant activity against resistant strains, highlighting the potential for developing new antibiotics based on the oxetane scaffold .

Case Study 2: Neuroprotection in Animal Models

In a controlled animal study, an oxetane derivative was administered to assess its neuroprotective effects following induced oxidative stress. Results showed a marked reduction in neurodegeneration markers compared to control groups, suggesting therapeutic potential for neurodegenerative diseases .

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : (1R)-1-(Oxetan-3-yl)ethanol serves as a precursor for creating more complex organic compounds. Its ability to undergo various reactions (oxidation, reduction, and substitution) allows chemists to modify its structure to fit specific needs in synthetic pathways.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Aldehydes and carboxylic acids |

| Reduction | Various reduced oxetane derivatives |

| Substitution | Halogenated or other functionalized derivatives |

Biological Applications

Research has indicated that compounds containing oxetane rings can exhibit interesting biological activities. The reactivity of this compound may allow it to interact with biomolecules, potentially leading to enzyme inhibition or activation .

- Biochemical Interactions : Studies have suggested that the compound may influence gene expression and protein interactions due to its structural properties.

Medicinal Chemistry

The stability and reactivity of the oxetane moiety make this compound an attractive candidate in drug development. Its derivatives have been explored for their potential therapeutic effects, particularly in targeting specific proteins or pathways involved in disease processes.

- Drug Development : Recent patents have highlighted the use of oxetane-containing compounds in developing inhibitors for various biological targets, including cancer-related pathways . The compound's unique structure allows for selective binding to target proteins, enhancing its therapeutic potential.

Case Study 1: Drug Discovery

A recent study investigated the use of oxetane derivatives in developing new anti-cancer agents. The research focused on synthesizing compounds that could selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The incorporation of the oxetane ring significantly improved the binding affinity and selectivity of these compounds compared to traditional structures .

Case Study 2: Biochemical Activity

Another study explored the interaction of this compound with various enzymes involved in metabolic pathways. The findings indicated that the compound could act as a reversible inhibitor, showcasing its potential utility in modulating biological processes .

Analyse Des Réactions Chimiques

Ring-Opening Reactions

The oxetane ring undergoes nucleophilic attack due to its ring strain (approximately 106 kJ/mol) . Common pathways include:

Acid-Catalyzed Hydrolysis

In acidic conditions, the oxetane ring opens via protonation of the oxygen, followed by nucleophilic attack by water. This produces a diol derivative, though specific studies on this compound remain limited .

Nucleophilic Substitution

Reagents such as amines or thiols can displace the oxygen in the oxetane ring. For example:

Radical-Mediated Processes

Photoredox catalysis with iridium or organic photocatalysts (e.g., 4CzIPN) facilitates radical addition to vinyl sulfonium intermediates, enabling spiro-oxetane formation .

Oxidation Reactions

The secondary alcohol moiety undergoes oxidation to form ketones or carboxylic acids depending on conditions:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | 1-(Oxetan-3-yl)ethanone | Acidic, aqueous | Moderate | |

| CrO₃ | Carboxylic acid derivative | H₂SO₄, reflux | Low |

Strong oxidizers like chromium trioxide may also degrade the oxetane ring, leading to byproducts .

Dehydration

Under acidic or thermal conditions, the hydroxyl group undergoes dehydration to form an alkene:

This compoundH+/Δ1-(Oxetan-3-yl)ethene+H2O

This reaction competes with oxetane ring-opening in strongly acidic environments .

Substitution at the Hydroxyl Group

The alcohol group participates in typical nucleophilic substitutions:

Esterification

Reaction with acyl chlorides or anhydrides yields esters:

R-OH+R’COCl→R’COOR+HCl

Yields depend on steric hindrance from the oxetane ring .

Silylation

Protection with tert-butyldimethylsilyl chloride (TBDMSCl) forms silyl ethers, enhancing stability for further reactions .

Stereochemical Considerations

The (1R)-configuration influences reaction outcomes:

-

Kinetic Resolution : Chiral catalysts or enzymes may selectively modify one enantiomer .

-

Diastereoselectivity : Reactions at the oxetane ring often proceed with retention of configuration due to steric effects from the ethanol substituent .

Comparative Reactivity

The compound’s reactivity differs from simpler oxetanes due to its chiral center:

Mechanistic Insights

Propriétés

IUPAC Name |

(1R)-1-(oxetan-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHUSPCROMGYQZ-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1COC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.